molecular formula C22H32Br2N4O4 B031658 Distigmine bromide CAS No. 15876-67-2

Distigmine bromide

Cat. No. B031658
CAS RN: 15876-67-2
M. Wt: 576.3 g/mol
InChI Key: GJHSNEVFXQVOHR-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Distigmine bromide, also known as distigmine, is a parasympathomimetic agent . It is similar to pyridostigmine and neostigmine but has a longer duration of action . It is available as tablets on prescription only and is commonly used to treat various conditions, including myasthenia gravis and underactive bladder .


Molecular Structure Analysis

The molecular formula of this compound is C22H32Br2N4O4 . The molar mass is 576.330 g·mol−1 . The IUPAC name is (1-methylpyridin-1-ium-3-yl) N -methyl- N - {6- [methyl- (1-methylpyridin-1-ium-3-yl)oxycarbonylamino] hexyl}carbamate dibromide .

Scientific Research Applications

1. Enhancement of Urinary Bladder Smooth Muscle Contraction

Distigmine bromide, a reversible carbamate cholinesterase (ChE) inhibitor, has been studied for its effects on urinary bladder smooth muscle (UBSM) contraction. It is primarily used for myasthenia gravis but also for dysuria and glaucoma. Research indicates that distigmine enhances UBSM contraction during micturition by inhibiting acetylcholine decomposition, though its precise pharmacological effects on UBSM need further investigation (Obara & Tanaka, 2019).

2. Treatment of Detrusor Underactivity

Distigmine has been indicated for detrusor underactivity treatment, especially in Japan. Its therapeutic effect against detrusor underactivity seems to be due to enhanced UBSM contractility resulting from increased acetylcholine concentration between parasympathetic nerve endings and UBSM cells. Studies exploring the potentiating effects of distigmine on UBSM contractile responses to parasympathetic nerve stimulation have shown positive results (Obara et al., 2017).

3. Clinical Efficacy in Improving Detrusor Function

A clinical study assessed the efficacy of this compound in treating patients with underactive detrusor. The treatment led to significant reductions in residual volume and percent residual volume, thereby reducing the need for intermittent self-catheterisation in some patients. Although this study focused on clinical outcomes, it highlights distigmine’s potential in managing poor detrusor function (Bougas et al., 2004).

4. Sustained Effects on Urinary Bladder Contractile Function

Research on this compound's long-lasting action compared to other ChE inhibitors has shown that it can sustainably inhibit acetylcholinesterase and improve myasthenia gravis for an extended period. This sustainability in enhancing the contractile function of the urinary bladder is a distinctive pharmacological feature of distigmine (Obara & Tanaka, 2019).

5. Pharmacokinetics and Cholinesterase Inhibition

Studies have also investigated the pharmacokinetics and acetylcholinesterase inhibition of distigmine in animal models. These studies are crucial for understanding the drug's mechanism and managing adverse reactions such as cholinergic crisis due to decreased AChE activity. The role of distigmine in enhancing bladder smooth muscle contractility through AChE inhibition has been a focus of these investigations (Ito et al., 2012).

Mechanism of Action

Target of Action

Distigmine bromide, commonly referred to as distigmine, primarily targets acetylcholinesterase (AChE) and muscarinic receptors . AChE is an enzyme that breaks down acetylcholine, a neurotransmitter involved in muscle contraction and other functions. Muscarinic receptors are a type of acetylcholine receptor found in various parts of the body, including the urinary bladder .

Mode of Action

Distigmine is a parasympathomimetic agent and a long-acting reversible carbamate cholinesterase inhibitor . It binds directly and competitively to the agonist binding sites of muscarinic receptors . By inhibiting AChE, distigmine increases the concentration of acetylcholine at the neuromuscular junction, enhancing muscle contraction .

Biochemical Pathways

The primary biochemical pathway affected by distigmine is the cholinergic pathway . By inhibiting AChE, distigmine prevents the breakdown of acetylcholine, leading to an increase in acetylcholine levels. This results in enhanced stimulation of muscarinic receptors, promoting muscle contraction .

Pharmacokinetics

It is known that distigmine has a longer duration of action and enhanced drug accumulation compared to other cholinesterase inhibitors like pyridostigmine and neostigmine .

Result of Action

The primary result of distigmine’s action is the enhancement of muscle contraction , particularly in the urinary bladder. This is achieved by increasing the concentration of acetylcholine, which stimulates muscarinic receptors and promotes muscle contraction . This makes distigmine effective in treating conditions like underactive bladder and myasthenia gravis .

Action Environment

The action of distigmine can be influenced by various environmental factors. For instance, renal dysfunction can significantly influence the pharmacokinetics of distigmine, as plasma distigmine is eliminated by renal excretion . Therefore, the efficacy and stability of distigmine can be affected by factors such as kidney function and other physiological conditions .

Safety and Hazards

Distigmine bromide is classified as Acute toxicity - Category 2, Oral and Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 3 . It is fatal if swallowed and harmful to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is also advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(1-methylpyridin-1-ium-3-yl) N-methyl-N-[6-[methyl-(1-methylpyridin-1-ium-3-yl)oxycarbonylamino]hexyl]carbamate;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O4.2BrH/c1-23-13-9-11-19(17-23)29-21(27)25(3)15-7-5-6-8-16-26(4)22(28)30-20-12-10-14-24(2)18-20;;/h9-14,17-18H,5-8,15-16H2,1-4H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHSNEVFXQVOHR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)OC(=O)N(C)CCCCCCN(C)C(=O)OC2=C[N+](=CC=C2)C.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32Br2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60935985
Record name 3,3'-{Hexane-1,6-diylbis[(methylcarbamoyl)oxy]}bis(1-methylpyridin-1-ium) dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60935985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15876-67-2
Record name Distigmine bromide [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015876672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-{Hexane-1,6-diylbis[(methylcarbamoyl)oxy]}bis(1-methylpyridin-1-ium) dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60935985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Distigmine bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.360
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISTIGMINE BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/750F36OP6J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Distigmine bromide
Reactant of Route 2
Reactant of Route 2
Distigmine bromide
Reactant of Route 3
Reactant of Route 3
Distigmine bromide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Distigmine bromide
Reactant of Route 5
Distigmine bromide
Reactant of Route 6
Distigmine bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.